1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine
Description
1-(4-Amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine is a piperidine-based compound featuring a dimethylamino group at the 4-position of the piperidine ring and a 4-amino-3-methylphenyl substituent at the 1-position.
Key physicochemical properties (based on structurally similar compounds):
Properties
Molecular Formula |
C14H23N3 |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C14H23N3/c1-11-10-13(4-5-14(11)15)17-8-6-12(7-9-17)16(2)3/h4-5,10,12H,6-9,15H2,1-3H3 |
InChI Key |
VNYGOIFYZLEYRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(CC2)N(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of N,N-Dimethylpiperidin-4-amine
Method A: Reductive Alkylation of Piperidine Derivatives
- Starting Material: Piperidine or its derivatives.
- Reaction: N,N-Dimethylation is achieved via reductive alkylation using formaldehyde or methylating agents such as methyl iodide or dimethyl sulfate, in the presence of a reducing agent like sodium cyanoborohydride.
- Conditions: Mild conditions at room temperature or slightly elevated temperatures, typically in an inert solvent such as methanol or acetonitrile.
- Purification: Crude product purified via distillation or chromatography.
Reference Data: Similar procedures are standard in organic synthesis for N,N-dimethylation of heterocyclic amines, with yields often exceeding 80%.
Introduction of the 4-Amino-3-methylphenyl Group
Method B: Nucleophilic Aromatic Substitution or Buchwald–Hartwig Coupling
Approach 1: Nucleophilic Aromatic Substitution (SNAr):
- Use of 4-chloro-3-methylaniline derivatives with a suitable leaving group on the aromatic ring.
- Reaction with the N,N-dimethylpiperidin-4-amine under basic conditions, often in polar aprotic solvents like DMSO or DMF, at elevated temperatures (100–150°C).
Approach 2: Buchwald–Hartwig Cross-Coupling:
- Employing palladium catalysis with ligands such as BINAP or Xantphos.
- Reacting a halogenated aromatic precursor (e.g., 4-bromo-3-methylaniline) with the amine in the presence of a base like sodium tert-butoxide.
- Conditions typically involve heating at 80–120°C under inert atmosphere.
Note: The choice depends on the availability of starting halogenated aromatic compounds and desired yield/purity.
Reference Data: The Buchwald–Hartwig coupling is a reliable method for forming C–N bonds in aromatic amines, with high regioselectivity and yields often above 70%.
Final Assembly and Purification
-
- Crystallization from suitable solvents (e.g., ethanol, ethyl acetate).
- Chromatography (flash or preparative HPLC) for high purity requirements.
- Recrystallization to remove residual catalysts and impurities.
-
- Confirmed via NMR, mass spectrometry, and elemental analysis.
Specific Patented Methods and Data
Patent CN115703750A (Extraction and Purification of Related Intermediates)
This patent describes a process for synthesizing amino-substituted piperazines and piperidines, emphasizing mild reaction conditions, high yield, and purity. The key steps include:
- Nitrosation and reduction of N-methylpiperazine derivatives.
- Use of aromatic hydrocarbons (toluene, xylene) for extraction and purification.
- Reaction conditions: Mild temperatures (30–40°C), atmospheric distillation, and reduced-pressure distillation for purification.
Relevance: Similar strategies can be adapted for the target compound, especially the purification steps involving aromatic hydrocarbons to enhance purity.
Patent US9951012B2 (Preparation of Piperidine Derivatives)
This patent details complex multi-step synthesis involving protection/deprotection, benzylation, and reductive amination, with overall yields around 13.6%. It highlights:
- Use of costly reagents like sodium hydride and platinum catalysts.
- Column chromatography at multiple stages, which is less desirable industrially.
- The process involves protection of amino groups , quaternization , and reductive amination .
Application: While more complex than needed for the target compound, the patent underscores the importance of efficient protection/deprotection strategies and purification techniques.
Proposed Industrial-Scale Preparation Flowchart
| Step | Description | Reagents | Conditions | Purification |
|---|---|---|---|---|
| 1 | N,N-Dimethylation of piperidine | Formaldehyde or methyl iodide | Room temp / mild heating | Distillation |
| 2 | Introduction of aromatic group | Halogenated aromatic amine | Pd-catalyzed coupling or SNAr | Crystallization / chromatography |
| 3 | Purification | Organic solvents | Recrystallization / chromatography | High-purity product |
Data Tables Summarizing Key Parameters
| Method | Reagents | Yield (%) | Purity (%) | Key Conditions | Advantages |
|---|---|---|---|---|---|
| Reductive alkylation | Formaldehyde + NaBH3CN | >80 | >90 | Mild, room temp | Simple, scalable |
| Buchwald–Hartwig coupling | Halogenated aromatic + Pd catalyst | 70–85 | >95 | 80–120°C, inert atmosphere | Selectivity, high yield |
| Purification | Crystallization | >90 | >99 | Reflux, slow cooling | Cost-effective |
Chemical Reactions Analysis
1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides, forming N-alkylated derivatives.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides, yielding amides.
Scientific Research Applications
1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, including as an antitumor agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Additionally, it can interact with receptors, modulating their activity and downstream signaling pathways. These interactions result in various biological effects, including antitumor activity and modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound belongs to a broader class of N,N-dimethylpiperidin-4-amine derivatives with aryl substituents. Below is a comparative analysis with structurally related compounds:
Key Differences in Reactivity and Bioactivity
- Substituent Effects: Methyl vs. Methoxy Groups: The 3-methyl substituent in the target compound may enhance metabolic stability compared to 3-methoxy analogs, which are prone to oxidative demethylation . Aromatic Systems: Quinoline- or indole-containing derivatives (e.g., ) exhibit higher receptor-binding affinity due to extended π-conjugation, whereas simpler phenyl analogs (e.g., ) are more synthetically accessible.
- Synthetic Yields: Piperidin-4-amine derivatives with bulky aromatic systems (e.g., pyrroloquinoline ) achieve moderate yields (45–54%), while smaller substituents (e.g., 3-aminophenyl ) show similar efficiency.
Pharmacological and Physicochemical Comparisons
- Solubility: Derivatives with polar groups (e.g., methoxy or carboxamide ) exhibit improved aqueous solubility compared to nonpolar methyl-substituted analogs.
- Stability: The target compound’s dimethylamino group may resist N-demethylation under physiological conditions, unlike morpholine-containing analogs (e.g., Gedatolisib derivatives), which undergo oxidation .
Biological Activity
1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine, also known as CAS 1154669-98-3, is a compound with significant biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C14H23N3
- Molar Mass : 233.35 g/mol
- Structure : The compound features a piperidine ring substituted with an amino group and a methylphenyl group, which is crucial for its biological interactions.
Biological Activity
This compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications against diseases such as cancer and viral infections.
Enzyme Inhibition
Research has indicated that compounds similar to this compound can act as inhibitors of specific kinases, which are critical in cellular signaling pathways. For instance, studies have focused on its role as an inhibitor of Polo-like kinase 4 (PLK4), which is involved in centriole biogenesis and has implications in cancer progression .
Antiviral Activity
The compound has shown promise in antiviral research, particularly against Dengue virus (DENV). Its mechanism involves modulation of host cell kinases AAK1 and GAK, which are essential for viral entry and replication. In vitro studies demonstrated significant antiviral activity in human primary monocyte-derived dendritic cells (MDDCs), suggesting its potential as a therapeutic agent for DENV infections .
Case Study 1: PLK4 Inhibition
A study investigating the effects of PLK4 inhibitors found that this compound derivatives effectively blocked centriole duplication in cancer cell lines. This inhibition led to reduced proliferation rates in cells with cancer-associated mutations .
Case Study 2: Antiviral Efficacy
In another study, the antiviral efficacy of compounds related to this compound was evaluated. The results indicated that these compounds inhibited DENV replication by targeting host cell kinases, demonstrating a novel approach to combatting viral infections .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H23N3 |
| Molar Mass | 233.35 g/mol |
| CAS Number | 1154669-98-3 |
| Biological Activities | Enzyme inhibition, antiviral activity |
| Study Focus | Findings |
|---|---|
| PLK4 Inhibition | Reduced cell proliferation in cancer models |
| Antiviral Activity | Significant inhibition of DENV replication |
Q & A
Q. How can researchers optimize the synthesis of 1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine to achieve high purity and yield?
Methodological Answer: Synthetic optimization typically involves:
- Nucleophilic substitution : Reacting 4-amino-3-methylphenyl precursors with activated piperidine derivatives (e.g., chloro- or bromo-substituted intermediates) under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like acetonitrile .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.
- Yield Enhancement : Reflux conditions (70–90°C) and inert atmospheres (N₂/Ar) minimize side reactions .
Key Parameters : Monitor reaction progress via TLC or LC-MS.
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl groups at 3-position, dimethylamine at piperidine N) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₄H₂₃N₃) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify amine (-NH) and aromatic C-H stretches .
Q. How can researchers assess the compound’s interaction with biological targets (e.g., receptors)?
Methodological Answer:
- Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to measure affinity for receptors (e.g., serotonin or dopamine receptors) .
- Molecular Docking : Preliminary computational modeling (e.g., AutoDock Vina) to predict binding poses in receptor active sites .
- Functional Assays : Measure downstream signaling (e.g., cAMP accumulation) in transfected HEK293 cells .
Advanced Research Questions
Q. How can structural modifications of this compound resolve contradictory data in receptor selectivity studies?
Methodological Answer:
- SAR Analysis : Systematically vary substituents (e.g., replace 3-methyl with -Cl, -F, or -OCH₃) and compare binding affinities across receptor subtypes .
- Crystallography : Co-crystallize analogs with target receptors (e.g., 5-HT₂A) to identify critical interactions .
- Meta-Analysis : Compile data from related piperidine derivatives (e.g., fluorophenyl or trifluoromethyl analogs) to identify trends in selectivity .
Q. What strategies mitigate metabolic instability observed in preclinical studies?
Methodological Answer:
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to pinpoint oxidation or demethylation sites .
- Pro-drug Design : Mask the dimethylamine group with enzymatically cleavable moieties (e.g., carbamates) to enhance stability .
- Isotope Labeling : Introduce deuterium at labile C-H bonds to slow oxidative metabolism .
Q. How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?
Methodological Answer:
- QSPR Models : Use descriptors like logP, polar surface area, and hydrogen-bond donors to predict BBB permeability .
- MD Simulations : Simulate membrane partitioning in lipid bilayers (e.g., CHARMM-GUI) to assess passive diffusion .
- In Silico ADMET : Tools like SwissADME or pkCSM to optimize lipophilicity (clogP ~2–3) and minimize P-glycoprotein efflux .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across different assay systems?
Methodological Answer:
- Assay Standardization : Replicate studies using identical cell lines (e.g., CHO-K1 vs. HEK293), buffer conditions (pH 7.4), and ligand concentrations .
- Control Compounds : Include reference ligands (e.g., ketanserin for 5-HT₂A) to calibrate inter-lab variability .
- Data Normalization : Express IC₅₀ values relative to internal controls (e.g., % inhibition at 10 μM) to minimize plate-to-plate variation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
